molecular formula C14H16BBrO4 B8203114 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one

6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one

Cat. No.: B8203114
M. Wt: 338.99 g/mol
InChI Key: WXCPMKZUUJLLHI-UHFFFAOYSA-N
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Description

6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one typically involves a multi-step process. One common method includes the bromination of a benzofuran derivative followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzofuran derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction: Formation of oxidized or reduced benzofuran derivatives.

Scientific Research Applications

6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and dioxaborolane group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular functions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
  • 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring

Properties

IUPAC Name

6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BBrO4/c1-13(2)14(3,4)20-15(19-13)11-6-8(16)5-9-10(11)7-18-12(9)17/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPMKZUUJLLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2COC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BBrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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